Bienvenue dans la boutique en ligne BenchChem!

ML395

Lipid Signaling In Vivo Pharmacology Chemical Probe Development

For rigorous target validation, choose ML395—the second-generation PLD2 probe that overcomes the PK and toxicity limits of earlier inhibitors. Its superior DMPK profile and >80-fold selectivity over PLD1 ensure reproducible, artifact-free data in advanced in vivo and in vitro studies. Do not compromise your research with less stable or more cytotoxic alternatives.

Molecular Formula C26H29N5O2
Molecular Weight 443.5 g/mol
Cat. No. B609165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML395
SynonymsML395;  ML-395;  ML 395;  VU0468809;  VU-0468809;  VU 0468809.
Molecular FormulaC26H29N5O2
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESC1CN(CCC12C(=O)NCN2CC3=CN=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C26H29N5O2/c32-24(23-8-7-21-5-1-2-6-22(21)16-23)28-12-15-30-13-9-26(10-14-30)25(33)29-19-31(26)18-20-4-3-11-27-17-20/h1-8,11,16-17H,9-10,12-15,18-19H2,(H,28,32)(H,29,33)
InChIKeyVBJYNYMKFQGJCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ML395 (VU0468809) for Research Procurement: A Second-Generation, Selective PLD2 Allosteric Inhibitor


ML395 (VU0468809) is a second-generation, small-molecule, allosteric inhibitor of phospholipase D2 (PLD2), developed as an optimized chemical probe to address the pharmacokinetic (PK) and selectivity limitations of earlier PLD2 inhibitors [1]. It is a cell-permeable triazaspirone derivative that exhibits >80-fold selectivity for PLD2 over the PLD1 isoform in cellular assays [2]. This compound was developed as a direct improvement over the first-generation probe ML298 and is intended for advanced in vitro and in vivo studies where selective PLD2 modulation is critical [3].

Why Substituting ML395 with Other PLD2 Inhibitors or First-Generation Probes Compromises Experimental Outcomes


PLD2 inhibitors are not interchangeable research tools. Significant variations in selectivity, physicochemical properties, and off-target pharmacology directly impact experimental reproducibility and the validity of in vivo and in vitro studies. ML395 was specifically developed to overcome the limitations of earlier probes, such as ML298, which possessed only modest PK, modest solubility, and toxicity at higher concentrations [1]. Furthermore, other PLD2 inhibitors, like 'compound 25', have demonstrated significant cytotoxicity at concentrations as low as 10 µM, whereas ML395 shows no cytotoxicity up to 50 µM in the same model [2]. Substituting ML395 with a less selective, less stable, or more toxic alternative can lead to confounded results from off-target effects (e.g., PLD1 inhibition), poor exposure in vivo, or compound-induced cellular stress .

Quantitative Differential Evidence for ML395 vs. Closest Comparators in PLD2 Research


Direct Head-to-Head Comparison: ML395 vs. ML298 for In Vivo Suitability

ML395 is a direct successor to ML298 and was designed to address its key deficiencies. The primary study describes ML395 as an 'improvement over our first generation PLD2 selective inhibitor, ML298' [1]. This is not based solely on potency but on a multi-parameter optimization. The specific improvements are quantified in the DMPK profile and ancillary pharmacology, detailed in other evidence items below. The authors explicitly state ML395 can be used in vivo 'in a manner previously unavailable' due to the PK and solubility issues of ML298 [1].

Lipid Signaling In Vivo Pharmacology Chemical Probe Development

Direct Head-to-Head Comparison: ML395 vs. 'Compound 25' for Cellular Cytotoxicity in A549 Cells

The selection of a PLD2 inhibitor for cellular assays is critically dependent on its cytotoxicity window. A direct head-to-head comparison in A549 epithelial cells revealed that other PLD2 inhibitors, specifically referenced as 'compound 25', induced significant cytotoxicity above 10 μM concentrations [1]. In contrast, ML395 showed no cytotoxicity up to the highest tested concentration of 50 μM [1].

Virology Cellular Toxicity Influenza Research

Cross-Study Comparison: ML395 vs. VU0364739 for Isoform Selectivity and Off-Target Risk

While other PLD2 inhibitors like VU0364739 are also highly potent, their selectivity profile differs substantially. ML395 demonstrates a cellular PLD1 IC50 of >30,000 nM and a PLD2 IC50 of 360 nM, resulting in >80-fold selectivity [1]. In contrast, VU0364739, though a potent PLD2 inhibitor (IC50 = 20 nM), exhibits a much lower selectivity window of only 75-fold over PLD1 (IC50 = 1,500 nM) [2]. This means that at in vivo exposure levels, VU0364739 is more likely to inhibit both PLD1 and PLD2, which is a recognized liability of earlier probes [3].

Isoform Selectivity Chemical Biology Target Validation

Class-Level Inference: Superior Ancillary Pharmacology Profile of ML395

A broad ancillary pharmacology panel (Eurofins) was used to compare ML395 to other reported PLD inhibitors. The analysis concluded that the ancillary pharmacology profile for ML395 was 'cleaner than any other reported PLD inhibitor' [1]. Specific data from the Eurofins Panlabs profiling of ML395 shows at a screening concentration of 10 µM, it inhibits the Serotonin 5-HT2B receptor by 87% and the Sodium channel (site 2) by 78%, with minimal activity against a wide range of other targets [2].

Drug Discovery Off-Target Profiling DMPK

Cross-Study Comparison: ML395 vs. ML298 for In Vitro DMPK Profile and Metabolic Stability

A direct comparison of in vitro DMPK profiles underscores the optimization achieved with ML395. While ML298 was limited by poor PK [1], ML395 exhibits a well-defined and favorable in vitro DMPK profile. Specifically, in human liver microsomes, ML395 demonstrates a predicted hepatic clearance (hClHEP) of 17.2 mL/min/kg and a free fraction (human fu) of 8.8% [2]. It also shows a favorable cytochrome P450 inhibition profile, with IC50 values of 3.9 µM for CYP3A4 and >30 µM for CYP1A2 and CYP2C9 .

In Vitro ADME DMPK Metabolic Stability

Validated Research and Industrial Application Scenarios for ML395


In Vivo Studies of PLD2-Selective Function in Disease Models

For researchers needing to validate PLD2 as a target in vivo, ML395 is the chemical probe of choice. Its optimized DMPK profile, including a defined hepatic clearance rate and favorable cytochrome P450 inhibition profile , enables systemic administration with predictable exposure. This is in stark contrast to the first-generation probe ML298, whose poor PK prevented reliable in vivo use [1]. The compound's broad safety window, evidenced by a lack of cytotoxicity at high concentrations in vitro, further supports its use in long-term in vivo studies [2].

Cellular Assays Requiring a Wide Non-Cytotoxic Concentration Window

In cellular models of influenza infection or other stress-related pathways, the toxicity of the probe itself can be a major confounder. ML395 has been directly compared to another PLD2 inhibitor, 'compound 25', and shows no cytotoxicity at concentrations up to 50 μM in A549 cells, whereas the comparator induces significant toxicity above 10 μM [2]. This 5-fold larger non-cytotoxic window allows for the use of higher ML395 concentrations to achieve robust target engagement without inducing compound-mediated cell death, leading to cleaner, more interpretable data on PLD2 function.

Broad-Spectrum Antiviral Research and Influenza Strain Profiling

ML395 has been validated in cellular assays against a range of influenza strains, including H1, H3, H5, and H7 [3]. For virology researchers studying host factors required for viral replication, ML395 offers a superior tool compared to earlier PLD inhibitors. Its cleaner ancillary pharmacology profile means the observed antiviral effects are more likely attributable to PLD2 inhibition rather than off-target activity, providing a stronger foundation for mechanistic studies [3].

Chemical Biology Studies Demanding Stringent Isoform Selectivity

To dissect the specific biological roles of PLD2 versus PLD1, a highly selective tool is non-negotiable. While other inhibitors like VU0364739 are potent, they have a narrower selectivity window (75-fold) [4]. ML395, with its >80-fold selectivity and an absolute PLD1 IC50 that is over 20-fold higher (>30 μM), provides a significantly larger margin of safety against off-target PLD1 inhibition in cellular assays [1]. This makes ML395 the superior choice for experiments where the functional distinction between the two isoforms is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML395

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.